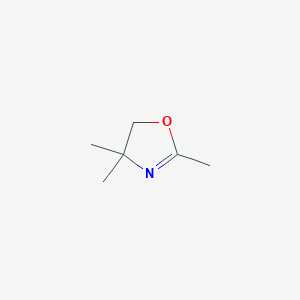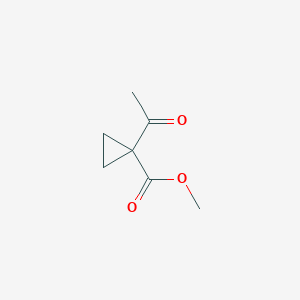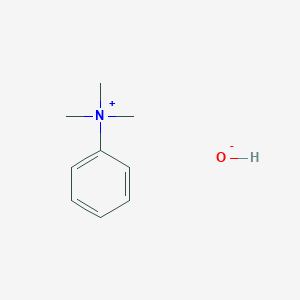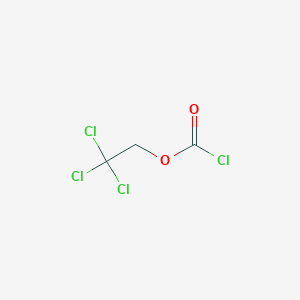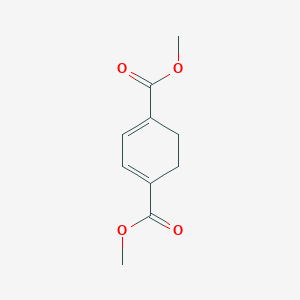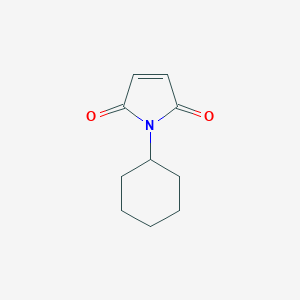
Acide 4-méthyl-2-(pyridin-2-yl)-1,3-thiazole-5-carboxylique
Vue d'ensemble
Description
L'acide 2-(2-pyridyl)-4-méthyl-thiazole-5-carboxylique est un composé hétérocyclique caractérisé par un noyau pyridine fusionné à un noyau thiazole.
Applications De Recherche Scientifique
L'acide 2-(2-pyridyl)-4-méthyl-thiazole-5-carboxylique a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base dans la synthèse de molécules plus complexes.
Biologie : Investigé pour son potentiel en tant que molécule bio-active avec des propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier comme échafaudage pour la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-(2-pyridyl)-4-méthyl-thiazole-5-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant ainsi leur activité. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi l'accès du substrat et réduisant l'activité enzymatique. Les voies exactes impliquées dépendent de l'application spécifique et de la molécule cible .
Mécanisme D'action
Mode of Action
It has been suggested that similar compounds may form adducts with dna through intercalation and are stabilized by hydrophobic and hydrogen bonds interactions .
Result of Action
Similar compounds have shown anti-inflammatory and analgesic activity with a fast onset of action , suggesting that this compound may have similar effects.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 2-(2-pyridyl)-4-méthyl-thiazole-5-carboxylique implique généralement la cyclisation de précurseurs appropriés. Une méthode courante consiste en la réaction de la 2-aminopyridine avec l'α-bromoacétophénone pour former le cycle thiazole. Les conditions réactionnelles nécessitent souvent la présence d'une base telle que le carbonate de potassium et d'un solvant comme le diméthylformamide (DMF) à des températures élevées .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu pour assurer une qualité et un rendement constants. Les conditions réactionnelles sont soigneusement contrôlées afin de maximiser l'efficacité et de minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-(2-pyridyl)-4-méthyl-thiazole-5-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents comme le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant du dihydrogène en présence d'un catalyseur au palladium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle pyridine.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Dihydrogène avec du palladium sur carbone comme catalyseur.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés de pyridine substitués.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(2-pyridyl)-4-méthyl-thiazole : Manque le groupe acide carboxylique, ce qui peut affecter sa réactivité et ses applications.
Acide 4-méthylthiazole-5-carboxylique : Manque le cycle pyridine, ce qui peut influencer son activité biologique.
2-Pyridylthiazole : Structure similaire mais motif de substitution différent, conduisant à des variations des propriétés chimiques et biologiques.
Unicité
L'acide 2-(2-pyridyl)-4-méthyl-thiazole-5-carboxylique est unique en raison de la présence à la fois du cycle pyridine et du cycle thiazole, ainsi que du groupe acide carboxylique. Cette combinaison confère une réactivité chimique distincte et une activité biologique potentielle, ce qui en fait un composé précieux pour diverses applications.
Propriétés
IUPAC Name |
4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-4-2-3-5-11-7/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDHWPOPCNNAOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187991 | |
| Record name | 5-Thiazolecarboxylic acid, 4-methyl-2-(2-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809114 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
34418-48-9 | |
| Record name | 4-Methyl-2-(2-pyridinyl)-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34418-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazolecarboxylic acid, 4-methyl-2-(2-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034418489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Thiazolecarboxylic acid, 4-methyl-2-(2-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid interact with ruthenium and what are the structural insights of the resulting complex?
A1: 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid (pmtca) acts as a bidentate ligand, coordinating to the ruthenium(II) metal center through both the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylic acid group. [] This interaction forms a stable, half-sandwich ruthenium(II) complex with the formula [(C6H6)RuCl(pmtca)]Cl. [] X-ray crystallography studies confirmed the structure and revealed the geometry around the ruthenium center. []
Q2: What computational studies were performed on the ruthenium(II) complex containing 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid and what information did they provide?
A2: Density Functional Theory (DFT) calculations were employed to investigate the electronic structure and properties of the [(C6H6)RuCl(pmtca)]Cl complex. [] These calculations provided insights into the frontier molecular orbitals, electron density distribution, and bonding characteristics of the complex, including the π-acceptor properties of the pmtca ligand. [] Additionally, the calculations allowed for the prediction and analysis of the UV-Vis spectrum of the complex. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




